molecular formula C10H15ClN2OS B14116643 trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol

trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol

Cat. No.: B14116643
M. Wt: 246.76 g/mol
InChI Key: SQONRQLNHUZFGN-UHFFFAOYSA-N
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Description

trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol: is a chemical compound that features a cyclohexanol core with a thiazole ring and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol typically involves a multi-step process. One common method includes the reaction of 2-chloro-1,3-thiazole with cyclohexanol in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol is unique due to its combination of a cyclohexanol core with a thiazole ring and a chlorine substituent. This unique structure imparts specific chemical and biological properties that are not found in the individual components .

Properties

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C10H15ClN2OS/c11-10-13-6-9(15-10)5-12-7-1-3-8(14)4-2-7/h6-8,12,14H,1-5H2

InChI Key

SQONRQLNHUZFGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=CN=C(S2)Cl)O

Origin of Product

United States

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